1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile is an organic compound with the molecular formula C15H20N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpiperidine with benzyl chloride, followed by the introduction of a cyano group at the 4-position. The reaction typically proceeds under basic conditions, using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to obtaining a high-quality product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Benzyl ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a precursor for drug development, particularly in the synthesis of compounds with central nervous system activity.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-benzyl-3,3-dimethyl-piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethyl-piperidine-4-amine: Similar structure but with an amine group instead of a nitrile.
1-Benzyl-3,3-dimethyl-piperidine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.
1-Benzyl-3,3-dimethyl-piperidine-4-methanol: Features a hydroxyl group at the 4-position.
Uniqueness: 1-Benzyl-3,3-dimethyl-piperidine-4-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-15(2)12-17(9-8-14(15)10-16)11-13-6-4-3-5-7-13/h3-7,14H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXODFZTYZUZQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1C#N)CC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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